molecular formula C18H15ClN2O4S B13845501 Etoricoxib N-1,1'-Dioxide

Etoricoxib N-1,1'-Dioxide

Cat. No.: B13845501
M. Wt: 390.8 g/mol
InChI Key: NNORAZFLEIDKFL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etoricoxib N-1,1’-Dioxide involves the use of substituted β-chlorovinaniidinium salts containing a cyclic group, which may optionally contain a heteroatom . The process includes the preparation of these intermediate salts, followed by their conversion into Etoricoxib N-1,1’-Dioxide under controlled reaction conditions.

Industrial Production Methods

Industrial production methods for Etoricoxib N-1,1’-Dioxide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification of intermediates and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Etoricoxib N-1,1’-Dioxide undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfide groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of Etoricoxib N-1,1’-Dioxide, which can be further processed to obtain Etoricoxib or other related compounds .

Scientific Research Applications

Etoricoxib N-1,1’-Dioxide has several scientific research applications, including:

Mechanism of Action

Etoricoxib N-1,1’-Dioxide exerts its effects by selectively inhibiting the isoform 2 of the cyclooxygenase enzyme (COX-2). This inhibition prevents the production of prostaglandins from arachidonic acid, thereby reducing inflammation and pain. The compound’s high selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Etoricoxib N-1,1’-Dioxide include other COX-2 inhibitors such as:

  • Celecoxib
  • Rofecoxib
  • Valdecoxib

Uniqueness

Etoricoxib N-1,1’-Dioxide is unique due to its high selectivity for COX-2 inhibition, which provides effective anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity. This selectivity makes it a valuable intermediate in the synthesis of Etoricoxib, which is widely used in clinical settings for pain and inflammation management .

Properties

Molecular Formula

C18H15ClN2O4S

Molecular Weight

390.8 g/mol

IUPAC Name

5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C18H15ClN2O4S/c1-12-3-4-14(10-20(12)22)18-17(9-15(19)11-21(18)23)13-5-7-16(8-6-13)26(2,24)25/h3-11H,1-2H3

InChI Key

NNORAZFLEIDKFL-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=C(C=C1)C2=C(C=C(C=[N+]2[O-])Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-]

Origin of Product

United States

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